molecular formula C16H20N2O3 B12885277 5(2H)-Isoxazolone, 3-(4-methoxyphenyl)-4-(1-piperidinylmethyl)- CAS No. 61195-03-7

5(2H)-Isoxazolone, 3-(4-methoxyphenyl)-4-(1-piperidinylmethyl)-

Cat. No.: B12885277
CAS No.: 61195-03-7
M. Wt: 288.34 g/mol
InChI Key: RPHJXJDEKLTQOL-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4-(piperidin-1-ylmethyl)isoxazol-5(2H)-one is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of a methoxyphenyl group, a piperidinylmethyl group, and an isoxazol-5(2H)-one core. Isoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-(piperidin-1-ylmethyl)isoxazol-5(2H)-one typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction, where a 1,3-dipole and a dipolarophile react to form the isoxazole ring. For this compound, the starting materials include 4-methoxybenzaldehyde, piperidine, and hydroxylamine. The reaction proceeds as follows:

    Formation of the oxime: 4-methoxybenzaldehyde reacts with hydroxylamine to form the corresponding oxime.

    Cycloaddition reaction: The oxime undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile, such as an alkyne or alkene, in the presence of a catalyst like copper(I) or ruthenium(II) to form the isoxazole ring.

    N-alkylation: The isoxazole intermediate is then alkylated with piperidine to introduce the piperidinylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis and metal-free routes can enhance the efficiency and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-4-(piperidin-1-ylmethyl)isoxazol-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The isoxazole ring can be reduced to form an isoxazoline or an isoxazolidine.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.

    Reduction: Formation of isoxazoline or isoxazolidine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

3-(4-Methoxyphenyl)-4-(piperidin-1-ylmethyl)isoxazol-5(2H)-one has several scientific research applications, including:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, antibacterial, and antifungal activities.

    Biological Studies: The compound is studied for its interactions with various biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe for studying biological pathways and mechanisms.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-(piperidin-1-ylmethyl)isoxazol-5(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: An antibiotic that contains an isoxazole ring.

    Muscimol: A psychoactive compound that acts as a GABA receptor agonist.

    Ibotenic Acid: A neurotoxin that acts as an agonist of glutamate receptors.

Uniqueness

3-(4-Methoxyphenyl)-4-(piperidin-1-ylmethyl)isoxazol-5(2H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the methoxyphenyl and piperidinylmethyl groups enhances its potential as a versatile scaffold for drug development and other scientific applications .

Properties

CAS No.

61195-03-7

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4-(piperidin-1-ylmethyl)-2H-1,2-oxazol-5-one

InChI

InChI=1S/C16H20N2O3/c1-20-13-7-5-12(6-8-13)15-14(16(19)21-17-15)11-18-9-3-2-4-10-18/h5-8,17H,2-4,9-11H2,1H3

InChI Key

RPHJXJDEKLTQOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)ON2)CN3CCCCC3

Origin of Product

United States

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